4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol 4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 688789-44-8
VCID: VC16790470
InChI: InChI=1S/C9H14O3/c1-11-7-4-5-9-12-8-3-2-6-10/h2-3,10H,6-9H2,1H3
SMILES:
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol

CAS No.: 688789-44-8

Cat. No.: VC16790470

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol - 688789-44-8

Specification

CAS No. 688789-44-8
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name 4-(4-methoxybut-2-ynoxy)but-2-en-1-ol
Standard InChI InChI=1S/C9H14O3/c1-11-7-4-5-9-12-8-3-2-6-10/h2-3,10H,6-9H2,1H3
Standard InChI Key XNANGBRIXFNMCM-UHFFFAOYSA-N
Canonical SMILES COCC#CCOCC=CCO

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol features a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol. Its IUPAC name, 4-(4-methoxybut-2-ynoxy)but-2-en-1-ol, reflects the presence of:

  • A methoxy group (-OCH₃) at the terminal position of a but-2-ynyl chain.

  • An alkyne (C≡C) bond within the but-2-ynyl segment.

  • A conjugated enol ether system linking the alkyne to a but-2-en-1-ol moiety.

The compound’s planar structure enables π-orbital interactions, enhancing reactivity in cycloaddition and nucleophilic substitution reactions .

Physicochemical Properties

While experimental data on density and melting points remain limited, computational models predict:

  • Hydrogen bond donor/acceptor counts: 1 donor (hydroxyl group) and 3 acceptors (ether and hydroxyl oxygens).

  • Polar surface area (PSA): ~46.5 Ų, suggesting moderate solubility in polar solvents like acetonitrile .

PropertyValue
Molecular FormulaC₉H₁₄O₃
Molecular Weight170.21 g/mol
CAS No.688789-44-8
IUPAC Name4-(4-methoxybut-2-ynoxy)but-2-en-1-ol

Synthesis and Reaction Pathways

Multi-Component Alkylation Strategies

A prominent synthesis route involves three-component alkylation using:

  • N-heterocycles (e.g., purine bases) as nucleophiles.

  • Acetals (cyclic or acyclic) as electrophilic partners.

  • Acetic anhydride for acetylation, facilitated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) .

This method, conducted in acetonitrile at room temperature for 15 minutes, achieves yields up to 88% with excellent regioselectivity for N-9 isomers in purine derivatives .

Alkyne-Alcohol Coupling

Alternative approaches employ alkyne-alcohol coupling via deprotonation with sodium hydride or lithium diisopropylamide (LDA). For example:

  • Deprotonation of 4-methoxybut-2-yn-1-ol generates a nucleophilic alkoxide.

  • Reaction with but-2-en-1-ol derivatives under Mitsunobu conditions forms the enol ether linkage .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Distinct signals include:

    • δ 5.8–6.2 ppm (enol ether protons, J = 10–12 Hz).

    • δ 4.2–4.5 ppm (methoxy protons, singlet).

    • δ 2.5–3.0 ppm (alkyne-proximal methylene groups) .

  • ¹³C NMR: Peaks at δ 70–80 ppm (sp-hybridized alkyne carbons) and δ 160–170 ppm (enol ether carbons) .

Infrared (IR) Spectroscopy

  • ~3300 cm⁻¹: O-H stretch (hydroxyl group).

  • ~2100 cm⁻¹: C≡C stretch (alkyne).

  • ~1250 cm⁻¹: C-O-C asymmetric stretch (enol ether).

Applications in Organic Synthesis

Natural Product Synthesis

The compound’s alkyne and enol ether motifs are pivotal in constructing macrocyclic marine natural products like Phormidolides B-D . For instance, its alkyne moiety participates in Sonogashira couplings to install unsaturated side chains in phormidolide precursors .

Medicinal Chemistry

In acyclic nucleoside synthesis, the enol ether system acts as a hemiaminal ether precursor, enabling branching at aliphatic side chains. This enhances drug candidates’ metabolic stability and bioavailability .

Kinetic and Mechanistic Insights

Reaction Kinetics

Studies in acetonitrile reveal pseudo-first-order kinetics for alkyne-acetal coupling, with rate constants (k) of ~0.15 min⁻¹ at 25°C. Catalysis by TMSOTf lowers activation energy by stabilizing transition states through Lewis acid-base interactions .

Mechanistic Pathways

The proposed mechanism involves:

  • Deprotonation of the alcohol to form an alkoxide.

  • Nucleophilic attack on the acetal carbon, generating an oxonium intermediate.

  • Acetylation by acetic anhydride to yield the final product .

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